Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. Non-Fluorinated Analog
The target compound exhibits a calculated LogP value of 3.17548, significantly higher than the non-fluorinated analog ethyl 2-cyano-3-phenylacrylate (estimated LogP ~2.0-2.5 based on structural class inference) . This >0.6 LogP increase, driven by the trifluoromethyl group, corresponds to a ~4-fold increase in lipophilicity, which can enhance passive membrane permeability and bioavailability in drug discovery applications [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.17548 (calculated) |
| Comparator Or Baseline | Ethyl 2-cyano-3-phenylacrylate: ~2.0-2.5 (estimated, class-level inference) |
| Quantified Difference | Δ LogP > 0.6 (estimated) |
| Conditions | Calculated octanol-water partition coefficient |
Why This Matters
Higher LogP can improve membrane permeability and target engagement in cell-based assays, potentially reducing the required dose or improving efficacy in drug discovery campaigns.
- [1] Song, B., Yang, S., Zhong, H., Jin, L., Hu, D., Liu, G. (2005). Synthesis and bioactivity of 2-cyanoacrylates containing a trifluoromethylphenyl moiety. Journal of Fluorine Chemistry, 126(1), 87-92. https://doi.org/10.1016/j.jfluchem.2004.10.041 View Source
